4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1713160-83-8
VCID: VC2744507
InChI: InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-2-1-8(6-16)5-10(9)15(17)18/h1-2,5-6H,3-4,7H2
SMILES: C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Molecular Formula: C11H10F2N2O3
Molecular Weight: 256.21 g/mol

4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde

CAS No.: 1713160-83-8

Cat. No.: VC2744507

Molecular Formula: C11H10F2N2O3

Molecular Weight: 256.21 g/mol

* For research use only. Not for human or veterinary use.

4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde - 1713160-83-8

Specification

CAS No. 1713160-83-8
Molecular Formula C11H10F2N2O3
Molecular Weight 256.21 g/mol
IUPAC Name 4-(3,3-difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde
Standard InChI InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-2-1-8(6-16)5-10(9)15(17)18/h1-2,5-6H,3-4,7H2
Standard InChI Key OTRSNKVKGQFWCN-UHFFFAOYSA-N
SMILES C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Canonical SMILES C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Introduction

Synthesis Methods

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde typically involves the introduction of the difluoropyrrolidinyl group to a nitrobenzaldehyde derivative. This process often requires a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Potential Applications

While specific applications of 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde are not well-documented, compounds with similar structures have shown promise in medicinal chemistry, particularly in the development of anticancer and enzyme inhibitory agents. The unique functional groups in these compounds can enhance binding affinity and specificity for certain molecular targets.

Research Findings and Challenges

Research on 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde is limited, and detailed studies on its biological activity and therapeutic potential are needed. The compound's structural features suggest potential interactions with enzymes or receptors, which could be explored further in drug development.

Comparison with Similar Compounds

Similar compounds, such as 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, have been studied more extensively and show potential in anticancer and enzyme inhibition applications. The position of the nitro group can significantly affect the compound's reactivity and biological activity.

CompoundNitro PositionPotential Applications
4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde2Anticancer, enzyme inhibition
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde3Potential in medicinal chemistry

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